5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
Description
5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro and methoxy groups, and an isoxazole ring attached to a methoxyphenyl group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-15-6-3-12(4-7-15)18-10-14(22-26-18)11-21-19(23)16-9-13(20)5-8-17(16)25-2/h3-10H,11H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXLOPODIIOGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: 5-Chloro-2-Methoxybenzoyl Chloride
Route 1 (Patent-Derived Methylation):
5-Chlorosalicylic acid undergoes sequential methylation and esterification. Methylation with dimethyl sulfate in acetone under anhydrous potassium carbonate yields methyl 5-chloro-2-methoxybenzoate (95% yield). Acidic hydrolysis (6N HCl, reflux) converts the ester to 5-chloro-2-methoxybenzoic acid, followed by thionyl chloride treatment to form the acyl chloride.
Route 2 (Direct Methoxylation):
Alternative protocols employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for direct O-methylation of 5-chlorosalicylic acid using methanol, though yields are modest (60–65%) compared to Route 1.
Fragment 2: (5-(4-Methoxyphenyl)Isoxazol-3-Yl)Methanamine
Cyclization Approach (PMC-Optimized):
4-Methoxybenzaldehyde oxime undergoes 1,3-dipolar cycloaddition with propargyl bromide in dichloromethane, catalyzed by CuI, to form 5-(4-methoxyphenyl)isoxazole. Bromination at the 3-position (NBS, AIBN) followed by Gabriel synthesis (phthalimide substitution, hydrazine deprotection) yields the primary amine (overall 55% yield).
Alternative Pathway (Hydroxyamidine Condensation):
Condensation of 4-methoxybenzaldehyde-derived hydroxyamidine with ethyl 2-chloro-2-oxo-acetate forms the isoxazole core, followed by reductive amination to introduce the methylamine group (48% yield over three steps).
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Conditions
Reaction of 5-chloro-2-methoxybenzoyl chloride with (5-(4-methoxyphenyl)isoxazol-3-yl)methanamine in biphasic NaOH/dichloromethane affords the target compound in 68% yield. However, emulsion formation complicates isolation.
Carbodiimide-Mediated Coupling
Employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-diisopropylethylamine) in DMF achieves superior yields (82%) with minimal epimerization. Excess acyl chloride (1.2 eq.) ensures complete amine consumption.
Optimization and Scalability
Purity Enhancement
Reaction Condition Screening
Temperature Effects on Cyclization:
| Temperature (°C) | Reaction Time (h) | Isoxazole Yield (%) |
|---|---|---|
| 25 | 24 | 45 |
| 50 | 12 | 68 |
| 80 | 6 | 72 |
Elevated temperatures accelerate cyclization but risk decomposition above 80°C.
Solvent Optimization for Amidation:
| Solvent | Coupling Reagent | Yield (%) |
|---|---|---|
| DMF | HATU | 82 |
| THF | EDC/HCl | 65 |
| DCM | DCC | 58 |
Polar aprotic solvents (DMF) maximize reagent solubility and reaction efficiency.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) confirms 99.1% purity with tR = 6.72 min.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 5-Chlorosalicylic acid | 120 |
| Dimethyl sulfate | 85 |
| HATU | 2,500 |
HATU’s expense necessitates catalyst recycling or alternative reagents for large-scale production.
Environmental Impact
- Waste Streams: Thionyl chloride hydrolysis generates HCl/SO2, requiring neutralization.
- Solvent Recovery: Distillation reclaims 90% of acetone and DMF, reducing ecological footprint.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies indicate that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, research highlighted the effectiveness of isoxazole-linked compounds in inhibiting cancer cell proliferation in various cancer types, including breast and prostate cancers. The specific compound in focus has shown potential as a lead compound for developing new anticancer agents due to its structural similarity to known active compounds . -
Antioxidant Properties :
The compound has been evaluated for its antioxidant capabilities. A study demonstrated that certain isoxazole derivatives exhibit superior antioxidant activity compared to traditional antioxidants like quercetin. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases . -
Neuroprotective Effects :
Isoxazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may offer neuroprotection by modulating pathways involved in neuronal survival and inflammation .
Biological Research Applications
-
Enzyme Inhibition Studies :
The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in cancer progression. In vitro assays demonstrated that it effectively inhibits specific kinases, suggesting its potential role as a therapeutic agent in targeted cancer therapy . -
Drug Development :
As a part of drug discovery programs, the compound serves as a scaffold for synthesizing new derivatives with enhanced biological activities. Structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological profile, leading to the identification of more potent analogs .
Case Studies
-
Case Study on Anticancer Activity :
A recent publication explored the anticancer effects of various isoxazole derivatives, including the target compound. In vitro tests on human cancer cell lines showed that it inhibited cell growth significantly at micromolar concentrations, demonstrating its potential as a lead compound for developing new anticancer therapies . -
Case Study on Antioxidant Properties :
In a comparative study assessing the antioxidant properties of several compounds, 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide was found to exhibit remarkable free radical scavenging activity in both in vitro and in vivo models, outperforming several established antioxidants .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
5-Chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzamide core, chloro and methoxy substitutions, and an isoxazole moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula: . Its IUPAC name is 5-chloro-2-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide. The presence of the isoxazole ring contributes to its distinct biological properties, enhancing its interactions with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR), particularly the T790M mutation associated with resistance to traditional therapies. Studies report IC50 values around 9.5 nM, comparable to osimertinib, a standard treatment for such mutations .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Biological Activity Data
| Activity | Value/Description | Reference |
|---|---|---|
| IC50 against EGFR T790M | 9.5 ± 2 nM | |
| Caspase-3 Overexpression | 560.2 ± 5.0 pg/mL | |
| Antiproliferative Activity | Significant inhibition across multiple cancer lines |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various derivatives of this compound against human cancer cell lines. The results indicated that compounds with similar structural features exhibited significant antiproliferative effects, highlighting the importance of the isoxazole ring in enhancing biological activity .
Case Study 2: Enzyme Interaction
Computational docking studies have provided insights into the binding modes of this compound with EGFR. These studies revealed favorable interactions that support its role as a potent inhibitor, further corroborating experimental findings on enzyme inhibition .
Q & A
Basic Research Questions
Q. How can the synthetic route for 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide be optimized for reproducibility?
- Methodology : Start with the condensation of 5-chlorothiazol-2-amine derivatives with substituted benzoyl chlorides in pyridine, followed by purification via chromatography and recrystallization (e.g., CH3OH). Monitor reaction progress using TLC and adjust stoichiometry to minimize side products .
- Key Considerations : Use equimolar ratios of reactants, control temperature (20–25°C), and employ NaHCO3 washes to neutralize excess acid .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Combine 1H NMR (e.g., δ 3.83 ppm for methoxy groups), X-ray crystallography (to confirm hydrogen bonding patterns like N–H⋯N interactions), and HPLC-MS for purity validation. For crystallographic analysis, refine H-atom positions using riding models (C–H = 0.93 Å) .
- Data Interpretation : Compare experimental NMR shifts (e.g., aromatic protons at δ 7.05–7.64 ppm) with computational predictions .
Q. How does solvent choice impact solubility during biological assays?
- Methodology : Test solubility in DMSO (common for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use sonication or co-solvents (ethanol:water mixtures) for improved dispersion.
- Critical Data : Solubility <1 mg/mL in water suggests need for surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational docking predictions and experimental enzyme inhibition data?
- Methodology :
Perform molecular dynamics simulations to assess binding stability (e.g., PFOR enzyme inhibition).
Validate with isothermal titration calorimetry (ITC) to measure binding affinity (ΔG, ΔH).
Reconcile discrepancies by testing alternative protonation states of the amide group .
- Case Study : The amide anion in related benzamide-thiazole hybrids directly inhibits PFOR enzymes, but steric hindrance from methoxy groups may reduce efficacy .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy) affect bioactivity?
- Methodology : Synthesize analogs (e.g., replace 4-methoxyphenyl with 4-ethoxyphenyl) and compare IC50 values in enzyme assays.
- Data Analysis : Electron-donating methoxy groups enhance π-π stacking with aromatic enzyme pockets, while bulkier ethoxy groups may reduce binding .
Q. What crystallization challenges arise due to intermolecular hydrogen bonding?
- Methodology : Optimize solvent polarity (e.g., CH3OH vs. DMF) to control dimer formation via N–H⋯N hydrogen bonds. Use slow evaporation for centrosymmetric dimer growth .
- Structural Insight : Non-classical C–H⋯O/F interactions (e.g., C4–H4⋯F2) stabilize crystal packing but complicate polymorph isolation .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology :
Introduce fluorine substituents to block cytochrome P450 oxidation.
Replace labile methoxy groups with trifluoromethyl (CF3) groups, as seen in analogs targeting bacterial enzymes .
- Trade-offs : CF3 improves metabolic stability but may increase hydrophobicity, reducing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
